2-Butanone, 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl)
CAS No.:
Cat. No.: VC16918662
Molecular Formula: C11H11ClN2O
Molecular Weight: 222.67 g/mol
* For research use only. Not for human or veterinary use.
![2-Butanone, 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl) -](/images/structure/VC16918662.png)
Specification
Molecular Formula | C11H11ClN2O |
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Molecular Weight | 222.67 g/mol |
IUPAC Name | 4-(4-chloropyrrolo[2,3-b]pyridin-1-yl)butan-2-one |
Standard InChI | InChI=1S/C11H11ClN2O/c1-8(15)3-6-14-7-4-9-10(12)2-5-13-11(9)14/h2,4-5,7H,3,6H2,1H3 |
Standard InChI Key | NZRAQMZNLBKMKP-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)CCN1C=CC2=C(C=CN=C21)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s systematic name, 2-Butanone, 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl), reflects its hybrid structure combining a pyrrolo[2,3-b]pyridine ring system with a ketone-containing side chain. Key features include:
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Pyrrolopyridine Core: A fused bicyclic system comprising a pyrrole ring (five-membered, nitrogen-containing) and a pyridine ring (six-membered, aromatic with one nitrogen) .
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Substituents:
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₁H₁₁ClN₂O | |
Molecular Weight | 222.67 g/mol | |
SMILES | CC(=O)CCc1c[nH]c2c1ccc(n2)Cl | |
CAS Registry Number | 902134-77-4 (Isomer: 6-Cl) |
Synthesis and Structural Modification
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield | Source |
---|---|---|---|
Cyclization | H₂SO₄, 100°C, 12h | 65–70% | |
Chlorination | POCl₃, DMF, reflux | 80% | |
Ketone Incorporation | Acetyl chloride, AlCl₃ | 55% |
Structural Analogues and Activity
The position of chlorine significantly impacts biological activity. For instance:
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6-Chloro Isomer (CAS 902134-77-4): Demonstrates moderate kinase inhibitory activity .
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4-Chloro Isomer (hypothetical): Predicted to exhibit enhanced binding to kinase ATP pockets due to altered electronic effects .
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
Based on structurally related compounds (e.g., 4-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, CAS 346599-62-0):
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Aqueous Solubility: ~3.33 mg/mL (pH 7.4), classified as "very soluble" .
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LogP (Predicted): 1.03 (iLOGP), indicating moderate lipophilicity suitable for blood-brain barrier penetration .
Table 3: Predicted ADME Properties
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